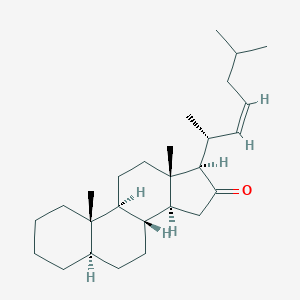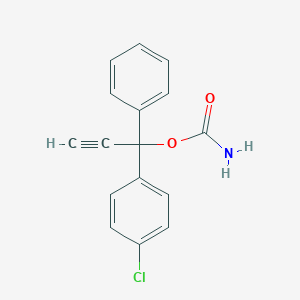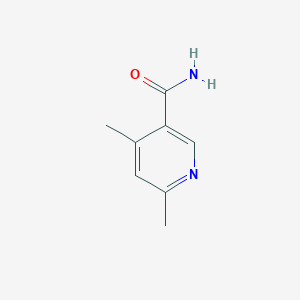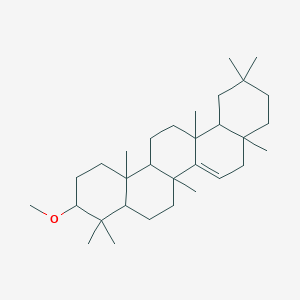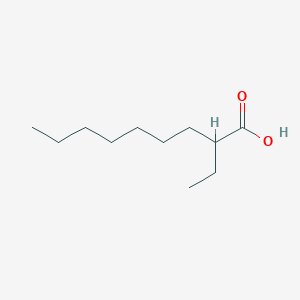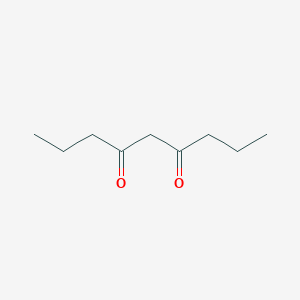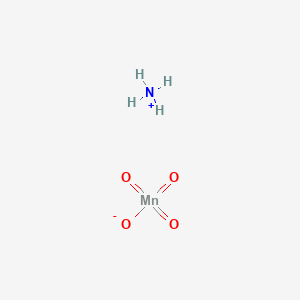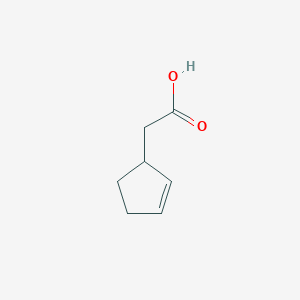
2-Tolylisocyanide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-tolylisocyanide often involves complex chemical reactions. For instance, the synthesis of tetra-substituted phthalocyanines bearing 2-(ethyl(m-tolyl)amino)ethanol showcases the intricate steps involved in creating compounds with tolylisocyanide motifs. These compounds were characterized using standard spectroscopy methods, confirming the molecular structure through single-crystal X-ray diffraction experiments (Günsel et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-tolylisocyanide has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction. The crystal and molecular structure of di-iodotetrakis-(p-tolylisocyano)cobalt(II) provides insights into the spatial arrangement and bonding within such molecules, with iodine atoms occupying axial positions and tolylisocyanide groups in the equatorial plane, demonstrating the molecular symmetry in crystals (Gilmore et al., 1969).
Chemical Reactions and Properties
2-Tolylisocyanide and its derivatives participate in a variety of chemical reactions, contributing to their wide range of applications. For example, the reaction of tosylbenzylisocyanide (TosBIC) with various Michael acceptors was investigated, leading to the synthesis of 2-phenyl and 2,3-diphenylpyrroles, highlighting the reactivity of tolylisocyanide derivatives in synthesizing complex organic structures (Santo et al., 1995).
Physical Properties Analysis
The physical properties of 2-tolylisocyanide derivatives, such as solubility, melting points, and molecular geometry, are crucial for their application in various fields. Research on compounds like pegylated phthalocyanines, which contain tri(ethylene glycol) chains, reveals how modifications in molecular structure can significantly alter these physical properties, affecting their solubility and optical behavior (Li et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-tolylisocyanide derivatives, including reactivity, stability, and interaction with other molecules, are central to their utility in chemical synthesis and material science. The study of halogenated silicon(IV) phthalocyanines with axial poly(ethylene glycol) chains, for instance, shows how the introduction of halogen atoms and PEG chains can influence the fluorescence emission, singlet oxygen yield, and photocytotoxicity of these compounds, demonstrating the complex interplay between structure and chemical properties (Huang et al., 2004).
Scientific Research Applications
Organometallic Complexes and Reactions : 2-Tolylisocyanide is used in the preparation of organometallic complexes, particularly gold(I) carbene derivatives. These complexes exhibit reactivity towards various nucleophiles, indicating their potential in catalysis and synthesis (Usón et al., 1979).
Biomedical Applications : In the biomedical field, 2-Tolylisocyanide derivatives, like other isocyanides, can be involved in the synthesis of molecularly imprinted polymers for selective detection of biomarkers in biological samples, indicating their potential in diagnostics and therapeutic monitoring (Scorrano et al., 2015).
Catalysis and Photoreforming : Copper-modified TiO2 catalysts for hydrogen generation through photoreforming of organics, which may involve isocyanide compounds, show the potential of 2-Tolylisocyanide in renewable energy research (Clarizia et al., 2014).
Nucleic Acid Research : In nucleic acid research, isocyanides like 2-Tolylisocyanide may be used to modify nucleotides, enhancing the properties of nucleic acids for applications in diagnostics and molecular biology (Astakhova & Wengel, 2014).
Synthesis of New Materials : 2-Tolylisocyanide is involved in the synthesis of new materials, such as metallophthalocyanines with potential applications in sensing, catalysis, and medicine (Celebi et al., 2014).
properties
IUPAC Name |
1-isocyano-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZICGHCZFYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341820 | |
| Record name | 2-Tolylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tolylisocyanide | |
CAS RN |
10468-64-1 | |
| Record name | 2-Tolylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



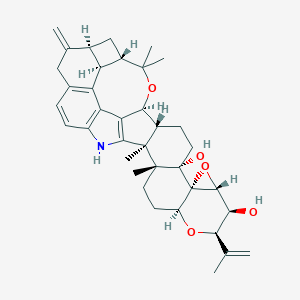
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
